molecular formula C7H10N4O2S B1359074 Sulfaguanidine monohydrate CAS No. 6190-55-2

Sulfaguanidine monohydrate

Cat. No.: B1359074
CAS No.: 6190-55-2
M. Wt: 214.25 g/mol
InChI Key: BRBKOPJOKNSWSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfaguanidine is a sulfonamide and a guanidine derivative of sulfanilamide. It is used in veterinary medicine and is poorly absorbed from the gut, making it suitable for the treatment of bacillary dysentery and other enteric infections .


Synthesis Analysis

Sulfaguanidine was independently prepared by Marshall, Bratton, White, and Litchfield and Roblin, Williams, Winnek, and English in 1940 . It was introduced for the treatment of bacillary dysentery based on its poor absorption from the gut .


Molecular Structure Analysis

The molecular formula of Sulfaguanidine monohydrate is C7H10N4O2S.H2O . The molecular weight is 232.26 g/mol . The structure includes several active fragments: aniline, sulfonic, and guanidine .


Physical and Chemical Properties Analysis

This compound appears as needles when anhydrous, with a melting point of 190 to 193°C . It is sparingly soluble in alcohol or acetone and freely soluble in dilute mineral acids . It is insoluble in sodium hydroxide solutions at room temperature .

Scientific Research Applications

  • Hydration Kinetics : Yoshihashi et al. (2000) investigated the hydration kinetics of Sulfaguanidine (SGN) anhydrate, a model compound for measuring hydration kinetics in water. They found that SGN can exist in both anhydrate and monohydrate forms and demonstrated the transition rates of SGN anhydrate to monohydrate in tablets and granules. This research is significant for understanding the physical chemistry of drug formulations (Yoshihashi et al., 2000).

  • Environmental Distribution and Sorption : Białk-Bielińska et al. (2012) focused on the environmental impact of Sulfaguanidine, studying its sorption potential on natural soils. They found that Sulfaguanidine is highly mobile in the environment and can potentially contaminate surface and groundwater. This research is crucial for environmental risk assessment of pharmaceutical compounds (Białk-Bielińska et al., 2012).

  • Corrosion Inhibition : El-Naggar (2007) explored the use of Sulfaguanidine as a corrosion inhibitor for mild steel in acidic mediums. This study is significant for industrial applications where corrosion prevention is critical (El-Naggar, 2007).

  • Biodegradability and Environmental Fate : Mahmoud et al. (2013) investigated the biodegradability of Sulfaguanidine monohydrate and its impact on the environment. They found that Sulfaguanidine was not readily biodegradable, highlighting the importance of considering the environmental persistence of pharmaceutical compounds (Mahmoud et al., 2013).

  • Carbonic Anhydrase Inhibitory Properties : Ulus et al. (2016) synthesized novel compounds incorporating Sulfaguanidine and studied their inhibitory effects on human carbonic anhydrase isoenzymes. This research contributes to the development of new pharmaceutical agents (Ulus et al., 2016).

  • Quantum Chemical Studies : Arslan et al. (2009) conducted quantum chemical studies to understand the relationship between the molecular structure of Sulfaguanidine and its efficiency as a corrosion inhibitor. This study provides insights into the design of more effective corrosion inhibitors (Arslan et al., 2009).

  • Molecularly Imprinted Polymer for Pharmaceutical Extraction : Mutavdžić Pavlović et al. (2015) developed a molecularly imprinted polymer (MIP) for the extraction of Sulfaguanidine from water samples. This study is important for developing methods to monitor and remove pharmaceutical contaminants from environmental samples (Mutavdžić Pavlović et al., 2015).

Safety and Hazards

Sulfaguanidine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), particularly affecting the respiratory system .

Future Directions

Sulfaguanidine’s solid-state behavior was re-examined 65 years after the initial report on its polymorphism . This investigation focused on the polymorphic nature of the compound, the formation of hydrates and solvates, and the pivotal role of experimental and computational methods in screening, assessing stability, and understanding transformation processes . The exploration of Sulfaguanidine’s solid-state landscape confirms a rich array of highly stable H-bonding motifs and packing arrangements, positioning this study as an ideal model for complex solid-state systems and shedding light on its intricate solid-state nature .

Mechanism of Action

Target of Action

Sulfaguanidine, a guanidine derivative of sulfanilamide , primarily targets the enzyme dihydropteroate synthase in bacteria . This enzyme plays a crucial role in the synthesis of dihydrofolic acid, a precursor for the production of folic acid . Folic acid is essential for bacterial growth and reproduction .

Mode of Action

Sulfaguanidine acts as a competitive inhibitor of dihydropteroate synthase . By binding to this enzyme, it prevents the proper processing of para-aminobenzoic acid (PABA), which is essential for folic acid synthesis . This inhibition disrupts the production of folic acid, thereby inhibiting bacterial growth and reproduction .

Biochemical Pathways

The primary biochemical pathway affected by sulfaguanidine is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthase, sulfaguanidine disrupts the conversion of PABA to dihydrofolic acid, leading to a deficiency of folic acid . This deficiency hampers the synthesis of nucleic acids and proteins, which are vital for bacterial growth and reproduction .

Pharmacokinetics

It is known that sulfaguanidine ispoorly absorbed from the gut, which makes it suitable for the treatment of enteric infections . More detailed information about its absorption, distribution, metabolism, and excretion (ADME) properties is currently unavailable .

Result of Action

The primary result of sulfaguanidine’s action is the inhibition of bacterial growth and reproduction . By disrupting folic acid synthesis, sulfaguanidine prevents bacteria from producing essential nucleic acids and proteins . This leads to the effective treatment of bacterial infections, particularly those in the gut .

Action Environment

The action of sulfaguanidine is influenced by its environment. Since it is poorly absorbed from the gut, it remains in the gastrointestinal tract where it can effectively treat enteric infections . . For instance, cholestyramine can decrease the absorption of sulfaguanidine, potentially reducing its efficacy .

Properties

IUPAC Name

2-(4-aminophenyl)sulfonylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2S/c8-5-1-3-6(4-2-5)14(12,13)11-7(9)10/h1-4H,8H2,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBKOPJOKNSWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023609
Record name Sulfaguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID856017
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

57-67-0
Record name Sulfaguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfaguanidine [INN:BAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfaguanidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13726
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name sulfaguanidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757861
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name sulfaguanidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14041
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, 4-amino-N-(aminoiminomethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sulfaguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfaguanidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.314
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFAGUANIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15XQ8043FN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfaguanidine monohydrate
Reactant of Route 2
Sulfaguanidine monohydrate
Reactant of Route 3
Sulfaguanidine monohydrate
Reactant of Route 4
Sulfaguanidine monohydrate
Reactant of Route 5
Sulfaguanidine monohydrate
Reactant of Route 6
Sulfaguanidine monohydrate
Customer
Q & A

Q1: What is the molecular structure of sulfaguanidine monohydrate and how does it compare to sulfaguanidine in a coordination complex?

A1: this compound (SG.H2O) consists of a sulfaguanidine molecule associated with one water molecule. In its crystal structure, SG.H2O exhibits a six-membered ring formed by intramolecular hydrogen bonding between a sulfone oxygen atom and an amino nitrogen atom of the guanidine group []. When sulfaguanidine coordinates with palladium to form trans-dichlorobis(sulfaguanidine)palladium(II) [Pd(SG)2C12], the N-C bond within the sulfaguanidine moiety shows reduced double-bond character due to the nitrogen bonding with palladium. This complex also features a six-membered ring formed through intramolecular hydrogen bonding, which is stronger than in SG.H2O [].

Q2: How does the crystal structure of this compound influence its dehydration process?

A2: The dehydration mechanism of this compound varies depending on factors like crystal properties and environmental conditions []. Studies show that intact crystals and ground crystals of this compound, despite being chemically identical, dehydrate through different mechanisms. Additionally, the dehydration process can be influenced by factors like temperature and humidity. These variations are likely attributed to different modes of nuclei growth during dehydration [].

Q3: How is the presence of this compound confirmed in analytical settings?

A3: High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is a reliable technique for identifying and quantifying this compound []. This method offers high sensitivity and can simultaneously analyze multiple sulfonamides, including this compound. Researchers utilize this method to monitor the compound's presence in various matrices, such as environmental samples, ensuring accurate detection and measurement [].

Q4: What are the hydrogen bonding patterns observed in the crystal structure of this compound?

A4: this compound molecules are linked together by an intricate network of hydrogen bonds []. A guanidyl nitrogen from one sulfaguanidine molecule connects indirectly to the sulfonyl oxygens of neighboring molecules through two distinct water molecules. This creates a system where the water molecule acts as both a hydrogen bond donor and acceptor. These interactions lead to the formation of infinite molecular layers within the crystal structure, contributing to the compound's stability and arrangement [].

Q5: Has this compound been assessed for biodegradability?

A5: Studies employing the Closed Bottle Test (CBT, OECD 301D) investigated the biodegradability of this compound alongside other sulfonamides []. The results indicated that this compound does not readily biodegrade under the conditions of this specific test. HPLC-UV analysis further confirmed the lack of degradation, highlighting the persistence of this compound in the environment [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.